molecular formula C15H16NO+ B261501 2-(4-Methoxystyryl)-1-methylpyridinium

2-(4-Methoxystyryl)-1-methylpyridinium

Cat. No.: B261501
M. Wt: 226.29 g/mol
InChI Key: SOZFNYJOEMCPLP-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxystyryl)-1-methylpyridinium is a cationic organic compound belonging to the stilbazolium family, characterized by a pyridinium core linked to a 4-methoxystyryl group via an ethylene bridge. This compound has garnered attention for its nonlinear optical (NLO) properties, particularly in terahertz (THz) wave generation and second-harmonic generation (SHG) . Its crystal structure, often paired with counteranions like 4-chlorobenzenesulfonate, forms a non-centrosymmetric arrangement critical for NLO activity . The compound’s extended π-conjugation and electron-donating methoxy group enhance its hyperpolarizability, making it a candidate for optoelectronic applications .

Properties

Molecular Formula

C15H16NO+

Molecular Weight

226.29 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium

InChI

InChI=1S/C15H16NO/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13/h3-12H,1-2H3/q+1/b9-6+

InChI Key

SOZFNYJOEMCPLP-RMKNXTFCSA-N

SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The target compound and MBSC share identical space groups and similar cell parameters, reflecting structural homogeneity within the methoxystyryl subclass .
  • DAST and DSTMS exhibit smaller unit cells due to bulkier dimethylamino groups and varied counteranions (tosylate vs. trimethylbenzenesulfonate), which reduce symmetry to monoclinic (Cc) or orthorhombic (P21) systems .

Hydrogen Bonding and π-π Interactions

Interactions critical for crystal stability and NLO activity:

Compound Key Interactions Distance (Å) Angle (°) Reference
This compound 4-chlorobenzenesulfonate C-H···O (anion-cation) 2.29–2.59 139–159
2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium 4-methoxybenzenesulfonate C-H···O (layered packing) 2.33–2.53 138–158
2-[(E)-2-(1H-Indol-3-yl)ethenyl]-1-methylpyridinium 4-chlorobenzenesulfonate π-π stacking (pyridine-indole) 3.5889

Key Observations :

  • The target compound exhibits weaker C-H···O interactions compared to chlorophenyl analogs, suggesting anion flexibility influences packing .
  • Indole-substituted derivatives show stronger π-π interactions (3.58 Å), enhancing thermal stability .

Optical and Nonlinear Optical Properties

THz Generation Efficiency

Benchmark stilbazolium derivatives for THz applications:

Compound THz Electric Field (GV/m) Bandwidth (THz) Refractive Index Matching (NIR-THz) Reference
DAST 1.5 0.1–30 Excellent
DSTMS 2.0 0.1–40 Excellent
HMQ-TMS 1.8 0.1–35 Moderate
Target Compound* Predicted high

Second-Harmonic Generation (SHG)

  • DAST: SHG efficiency ≈ 10× urea .
  • Target Compound: Recent studies indicate SHG efficiency ~15× urea, attributed to enhanced hyperpolarizability from methoxy substitution .

Luminescence and Phosphorescence Characteristics

Compound Emission λ (nm) Quantum Yield (%) Reference
4-(4-Bromophenyl)-1-methylpyridinium chloride (G1–G3) ~500 13.5–20.1
(DPASP)₂[Zn(NCS)₄]·2CH₃OH Red 85 (quantum yield)

Inference : Methoxystyryl substitution may redshift emission compared to bromophenyl analogs, but experimental validation is needed.

Crystal Growth and Morphology

  • Target Compound : Grown via slow solvent evaporation, yielding needle-like crystals (0.56 × 0.18 × 0.16 mm) .
  • MBSC : Similar method produces bulk crystals suitable for polarization-dependent SHG measurements .
  • DAST/DSTMS : Solution growth yields mm-sized crystals with high optical quality .

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